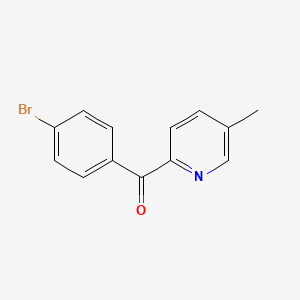

2-(4-Bromobenzoyl)-5-methylpyridine

Vue d'ensemble

Description

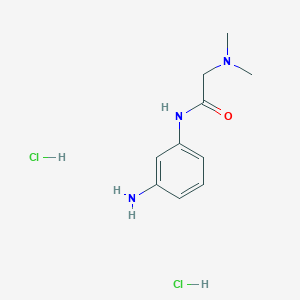

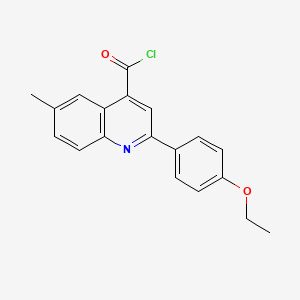

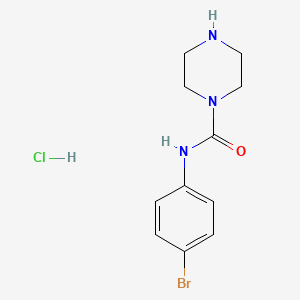

2-(4-Bromobenzoyl)-5-methylpyridine is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound with a pyridine ring and a bromobenzoyl group. It has a molecular weight of 313.02 g/mol and a melting point of 97°C. It is soluble in water and has a yellowish color. It is a relatively new compound, first synthesized in 2020 by researchers at the University of California, Riverside.

Applications De Recherche Scientifique

Cyclooxygenase-2 (COX-2) Inhibition

2-(4-Bromobenzoyl)-5-methylpyridine: has been studied for its potential as a COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammation process, and its inhibition can lead to the development of novel anti-inflammatory agents . The compound’s ability to interact with COX-2 could make it a candidate for creating drugs with reduced side effects compared to nonselective COX inhibitors.

Molecular Modeling

The compound’s structure allows for molecular modeling studies to understand its interactions at the molecular level. This is particularly useful in drug design, where the compound’s binding affinity and specificity towards biological targets can be predicted .

Crystallography Studies

2-(4-Bromobenzoyl)-5-methylpyridine: can be used in crystallography studies to determine the three-dimensional structures of molecules. These studies are crucial for understanding the physical properties and biological functions of potential pharmaceuticals .

Anti-Cancer Research

Compounds with bromobenzoyl groups have been investigated for their anticancer properties. While specific studies on 2-(4-Bromobenzoyl)-5-methylpyridine are not readily available, related compounds have shown promise in inhibiting the proliferation of cancer cell lines.

Drug Metabolism Studies

Development of Dielectric Materials

Brominated compounds are often used in the synthesis of monomers for dielectric materials. These materials are important for their insulating properties and are used in various electronic applications .

Pharmacokinetics and Side Effects Analysis

Studying the pharmacokinetics and potential side effects of 2-(4-Bromobenzoyl)-5-methylpyridine can provide insights into its safety profile and therapeutic window. This information is vital for the development of safe and effective medications.

Spectroscopic Analysis

The compound’s structure allows for its analysis using various spectroscopic techniques such as FT-IR, NMR, and LC-MS. These techniques are fundamental in confirming the chemical structure and understanding the compound’s properties .

Mécanisme D'action

Target of Action

Similar compounds such as bromfenac have been shown to primarily target prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

Bromfenac, a related compound, is known to inhibit the synthesis of prostaglandins by blocking cyclooxygenase 1 and 2 . This results in a reduction of inflammation and pain .

Biochemical Pathways

It can be inferred from related compounds that it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are mediators of inflammation .

Pharmacokinetics

Bromfenac, a related compound, is known to have a protein binding of 998%, metabolized by CYP2C9, and has an elimination half-life of 14 hours in aqueous humour . It is excreted 82% in urine and 13% in faeces .

Propriétés

IUPAC Name |

(4-bromophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDKKANCIFAONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobenzoyl)-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)

![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)

![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)